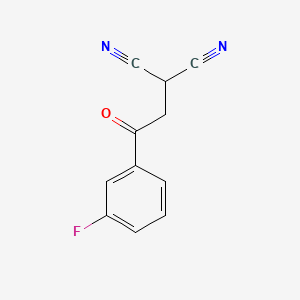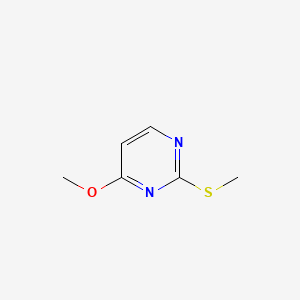
Copper Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper dihydrate can be synthesized by reacting copper(II) salts of weak acids with hydrochloric acid. For example, copper(II) sulfate reacts with hydrochloric acid to form copper(II) chloride, which can then be crystallized to obtain this compound .
Industrial Production Methods: Industrially, this compound is produced by the direct chlorination of copper at elevated temperatures (300-400°C). The reaction is highly exothermic and results in the formation of molten copper(II) chloride, which can then be hydrated to form the dihydrate .
Analyse Des Réactions Chimiques
Types of Reactions: Copper dihydrate undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent in organic and inorganic reactions.
Reduction: It can be reduced to copper(I) chloride or metallic copper under specific conditions.
Substitution: this compound can participate in substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as aluminum or zinc can be used.
Substitution: Ligands like ammonia or ethylenediamine are often used in substitution reactions.
Major Products:
Oxidation: Copper(II) oxide or copper(II) hydroxide.
Reduction: Copper(I) chloride or metallic copper.
Substitution: Various copper complexes depending on the ligands used
Applications De Recherche Scientifique
Copper dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, such as the Sandmeyer reaction.
Biology: Employed in biochemical assays and as a reagent in protein purification.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pigments, wood preservatives, and as a mordant in dyeing and printing
Mécanisme D'action
Copper dihydrate exerts its effects through various mechanisms:
Oxidation-Reduction Reactions: Copper ions can participate in redox reactions, acting as either electron donors or acceptors.
Enzyme Inhibition: Copper ions can inhibit certain enzymes by binding to their active sites.
Antimicrobial Activity: Copper ions can disrupt microbial cell membranes and interfere with essential cellular processes
Comparaison Avec Des Composés Similaires
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Copper(I) chloride (CuCl)
- Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
Comparison:
- Copper(II) sulfate pentahydrate: Similar in terms of copper content but differs in its sulfate anion and higher hydration state.
- Copper(I) chloride: Contains copper in a lower oxidation state (+1) and lacks water of hydration.
- Copper(II) nitrate trihydrate: Contains nitrate anions and has a different hydration state, affecting its solubility and reactivity.
Copper dihydrate is unique due to its specific chloride anions and hydration state, which confer distinct physical and chemical properties .
Propriétés
Numéro CAS |
243448-36-4 |
|---|---|
Formule moléculaire |
CuH4O2 |
Poids moléculaire |
99.58 g/mol |
Nom IUPAC |
copper;dihydrate |
InChI |
InChI=1S/Cu.2H2O/h;2*1H2 |
Clé InChI |
AEJIMXVJZFYIHN-UHFFFAOYSA-N |
SMILES canonique |
O.O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508156.png)
![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508169.png)
![2-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12508177.png)

![3-Chloro-2-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508190.png)
![6-(Bromomethyl)benzo[d]oxazole hydrobromide](/img/structure/B12508196.png)
![Benzenesulfonamide, N-[(3-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12508218.png)
![19-amino-10-ethyl-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9-dione](/img/structure/B12508224.png)
![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B12508234.png)
![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)

![(1S,4S)-2-(4-Fluorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B12508245.png)

![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
